4-Propylbenzenesulfonyl chloride

Overview

Description

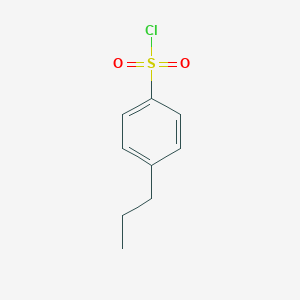

4-Propylbenzenesulfonyl chloride (CAS: 146949-07-7) is an organosulfur compound featuring a benzene ring substituted with a propyl (-C₃H₇) group and a sulfonyl chloride (-SO₂Cl) group. Its molecular formula is C₉H₁₁ClO₂S, with a molecular weight of 218.67 g/mol (calculated based on atomic masses). This compound is classified as a sulfonyl chloride, a class of reagents widely used in organic synthesis to introduce sulfonamide or sulfonate functional groups. Applications include pharmaceutical intermediates, agrochemicals, and polymer chemistry, where its reactivity enables covalent modifications of amines or alcohols .

Key properties inferred from structural analogs:

- Reactivity: The sulfonyl chloride group is highly electrophilic, facilitating nucleophilic substitution reactions.

- Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) due to the polar SO₂Cl group.

- Stability: Moisture-sensitive; hydrolyzes to 4-propylbenzenesulfonic acid in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylbenzenesulfonyl chloride can be synthesized through the sulfonation of 4-propylbenzene followed by chlorination. The typical procedure involves the reaction of 4-propylbenzene with chlorosulfonic acid, resulting in the formation of 4-propylbenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Propylbenzenesulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the benzene ring.

Nucleophilic Substitution: Reagents like amines or alcohols can react with this compound to form sulfonamides or sulfonate esters.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Organic Synthesis

4-Propylbenzenesulfonyl chloride is commonly used as a reagent in organic synthesis. It serves as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic compounds. The compound's reactivity makes it suitable for creating sulfonamide derivatives, which are significant in medicinal chemistry.

Key Reactions:

- Sulfonamide Formation: It can react with amines to form sulfonamides, which are essential intermediates in drug development. For instance, this compound has been used to synthesize various biologically active sulfonamides that exhibit antibacterial and anti-inflammatory properties .

- Photoinduced Reactions: Recent studies have demonstrated its utility in photocatalytic radical addition-elimination reactions, where it reacts with allylic compounds under visible light conditions. This method enhances reaction efficiency and selectivity .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for the synthesis of bioactive compounds. Its ability to modify existing drug structures has led to the development of new therapeutic agents.

Case Studies:

- Affinity Probes: Research has highlighted its role in synthesizing affinity probes that can modulate immune responses. These probes are valuable in vaccine development and immunotherapy .

- Drug Development: Compounds derived from this compound have shown promise as potential drugs targeting various diseases, including cancer and infectious diseases. The structure-activity relationship (SAR) studies indicate that modifications on the sulfonamide scaffold can lead to enhanced biological activity .

Biochemical Research

In biochemical research, this compound is employed to study protein interactions and enzyme activities.

Applications:

- Protein Labeling: It can be used for labeling proteins through covalent modification, aiding in the study of protein function and interactions.

- Enzyme Inhibition Studies: Researchers utilize it to investigate enzyme inhibition mechanisms by introducing sulfonyl groups into enzyme substrates, allowing for detailed kinetic studies and understanding of enzymatic pathways.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-propylbenzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic processes to modify molecules and create new compounds .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-propylbenzenesulfonyl chloride, with distinctions in substituents, reactivity, and applications.

4-Propylbenzeneacetyl Chloride (CAS: 100558-61-0)

Key Distinction : The sulfonyl chloride group in this compound confers stronger electrophilicity and broader utility in forming sulfonamides, whereas the acetyl chloride is specialized for introducing acetyl groups.

Tosyl Chloride (p-Toluenesulfonyl Chloride, CAS: 98-59-9)

| Property | This compound | Tosyl Chloride |

|---|---|---|

| Substituent | Propyl (-C₃H₇) | Methyl (-CH₃) |

| Molecular Formula | C₉H₁₁ClO₂S | C₇H₇ClO₂S |

| Molecular Weight | 218.67 g/mol | 190.65 g/mol |

| Lipophilicity | Higher (longer alkyl chain) | Lower |

| Applications | Specialty sulfonylation in hydrophobic environments | General-purpose sulfonylation, protecting groups |

Key Distinction: The propyl group enhances lipophilicity, making this compound preferable in reactions requiring nonpolar solvents or lipid-soluble intermediates.

3,4'-Dinitrobenzophenone (CAS: 1469-74-5)

| Property | This compound | 3,4'-Dinitrobenzophenone |

|---|---|---|

| Functional Group | Sulfonyl chloride | Nitro (-NO₂) and ketone (-CO-) |

| Reactivity | Electrophilic substitution | Electron-deficient aromatic compound |

| Applications | Sulfonamide synthesis | Photochemical research, explosives |

Key Distinction: 3,4'-Dinitrobenzophenone lacks sulfonyl chloride reactivity, instead serving as a UV-absorbing compound or precursor in nitro chemistry .

Research Findings and Data Gaps

- Synthetic Efficiency : this compound’s synthesis likely follows Friedel-Crafts alkylation followed by chlorosulfonation, similar to tosyl chloride production. However, specific yield data are unavailable in the provided evidence.

- Thermal Stability : Propyl-substituted sulfonyl chlorides are hypothesized to decompose at higher temperatures (~200°C) compared to methyl analogs due to increased steric hindrance.

- Industrial Use : Evidence indicates commercial availability (product code C172931) but lacks details on production scale or pricing .

Biological Activity

4-Propylbenzenesulfonyl chloride (CAS 146949-07-7) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and applications in vaccine adjuvants.

- Molecular Formula : C₉H₁₁ClO₂S

- Molecular Weight : 218.70 g/mol

- IUPAC Name : this compound

- InChI Key : LEFGAGRZHLNPLS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that various anilides derived from sulfonic acids demonstrate bacteriostatic effects at low concentrations.

Key Findings:

- Bacteriostatic Activity : Compounds related to this compound were found to be effective against various Gram-positive species such as Staphylococcus aureus, Bacillus cereus, and Lactobacillus plantarum. The most effective compounds demonstrated activity at concentrations as low as 10 ppm .

- Structure-Activity Relationship : The antimicrobial efficacy is influenced by the substituents on the benzene ring and the length of the carbon side chain. Compounds with longer side chains (C7-C9) showed enhanced activity, while modifications such as the introduction of alkyl groups in place of acidic protons reduced activity .

Structure-Activity Relationship Studies

Recent research has focused on the SAR of sulfonamide compounds, including this compound. These studies aim to identify modifications that enhance biological activity.

Notable Insights:

- Modification Effects : The presence of methoxy groups at specific positions on the aryl ring significantly affects the compound's ability to activate immune signaling pathways such as NF-κB and ISRE. Removal or alteration of these substituents often results in a complete loss of activity .

- Affinity Probes : Compounds derived from this compound have been explored as affinity probes in immunological studies, demonstrating their potential as vaccine adjuvants that enhance immune responses when combined with other agents like monophosphoryl lipid A (MPLA) .

Case Studies

- Vaccine Adjuvant Research : In murine models, compounds synthesized from this compound were tested as co-adjuvants. Results indicated a significant enhancement in antigen-specific immunoglobulin responses when used alongside MPLA, suggesting a promising role for these compounds in vaccine development .

- Antimicrobial Efficacy Testing : A series of experiments evaluated the effectiveness of various sulfonamide derivatives against a panel of bacterial strains. The findings underscored the importance of structural features in determining antimicrobial potency, with specific derivatives showing bactericidal effects at concentrations lower than previously reported for related compounds .

Q & A

Q. Synthesis and Purification

Basic Question: Q. What are the standard synthetic routes for 4-propylbenzenesulfonyl chloride, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via sulfonation of 4-propylbenzene using chlorosulfonic acid, followed by chloride substitution. Key intermediates (e.g., sulfonic acid derivatives) should be characterized using FT-IR (to confirm sulfonyl group formation, ~1370 cm⁻¹ and ~1170 cm⁻¹) and ¹H NMR (to verify propyl chain integrity, δ 0.9–1.7 ppm for methyl/methylene protons) .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Question: Q. How can reaction conditions be optimized to minimize byproducts like disulfones or over-chlorination?

- Methodology : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of 4-propylbenzene to chlorosulfonic acid) and low temperatures (0–5°C) to reduce disulfone formation. Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane). For chloride substitution, employ Schlenk techniques to exclude moisture, which can hydrolyze the sulfonyl chloride .

Q. Analytical Characterization

Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

Advanced Question: Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved?

- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling between sulfonyl chloride and adjacent aromatic protons may cause splitting anomalies. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations ) .

Q. Stability and Safety

Basic Question: Q. What safety protocols are critical when handling this compound?

- Methodology :

Advanced Question: Q. How can degradation products (e.g., sulfonic acids) be identified and mitigated during long-term storage?

- Methodology : Analyze aged samples via LC-MS to detect sulfonic acid derivatives (m/z 200–220). Add stabilizers like molecular sieves (3Å) to absorb moisture .

Q. Mechanistic and Application Studies

Basic Question: Q. How is this compound used as a sulfonating agent in drug synthesis?

- Methodology : React with amines (e.g., piperidine derivatives) under basic conditions (pH 8–9) to form sulfonamides. Monitor reaction completion via HPLC .

Advanced Question: Q. What strategies improve regioselectivity when modifying the propyl chain for structure-activity relationship (SAR) studies?

- Methodology : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder undesired reaction sites. Use DFT calculations to predict electronic effects on sulfonyl chloride reactivity .

Q. Data Interpretation and Contradictions

Advanced Question: Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths in crystallography vs. DFT)?

Properties

IUPAC Name |

4-propylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFGAGRZHLNPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371925 | |

| Record name | 4-propylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146949-07-7 | |

| Record name | 4-propylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Propylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.